R,S-Warfarin alcohol
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Overview
Description
R,S-Warfarin alcohol is a metabolite of warfarin, a widely used anticoagulant. Warfarin is a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each of which is metabolized differently in the body. The alcohol metabolites of warfarin, including this compound, are formed through the reduction of the parent compound. These metabolites retain varying levels of anticoagulant activity and are important in understanding the pharmacokinetics and pharmacodynamics of warfarin therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents and conditions. One common method involves the use of sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
R,S-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of diols.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
R,S-Warfarin alcohol has several applications in scientific research:
Chemistry: Used as a model compound to study the stereospecificity of reduction reactions and the role of different enzymes in metabolizing warfarin.
Biology: Helps in understanding the metabolic pathways of warfarin and the role of different enzymes in its metabolism.
Medicine: Important in pharmacokinetic studies to understand the variability in patient responses to warfarin therapy.
Industry: Used in the development of new anticoagulant drugs and in the quality control of warfarin production.
Mechanism of Action
R,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, this compound effectively reduces the blood’s ability to form clots .
Comparison with Similar Compounds
Similar Compounds
R-Warfarin: One of the enantiomers of warfarin, less potent than S-warfarin.
S-Warfarin: The more potent enantiomer of warfarin, responsible for most of the anticoagulant activity.
Hydroxywarfarins: Metabolites formed through the hydroxylation of warfarin, which also have anticoagulant properties.
Uniqueness
R,S-Warfarin alcohol is unique in its stereospecific reduction and the varying levels of anticoagulant activity it retains. This makes it an important compound for studying the pharmacokinetics and pharmacodynamics of warfarin and for developing new anticoagulant therapies .
Properties
CAS No. |
76496-89-4 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |
InChI Key |
ZUJMMGHIYSAEOU-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
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